3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
CAS No.:
Cat. No.: VC14780267
Molecular Formula: C16H14N4O4
Molecular Weight: 326.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4O4 |
|---|---|
| Molecular Weight | 326.31 g/mol |
| IUPAC Name | 3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide |
| Standard InChI | InChI=1S/C16H14N4O4/c1-24-13-5-4-10(9-18-13)19-12(21)6-8-20-15(22)11-3-2-7-17-14(11)16(20)23/h2-5,7,9H,6,8H2,1H3,(H,19,21) |
| Standard InChI Key | BSBLTLUBWRPQAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Introduction
Structural Characteristics
Compounds with similar structures, such as 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide, typically include multiple functional groups like amides and heterocycles, which contribute to their chemical reactivity and biological properties. The presence of a pyrrolopyridine core is notable for its potential biological activity, particularly in medicinal chemistry.
Biological Activities and Potential Applications
Compounds with pyrrolopyridine cores may exhibit significant biological activities, including potential roles as modulators of various receptors or enzymes. The specific combination of functional groups in these compounds can enhance their binding affinity and specificity towards biological targets, suggesting potential applications in fields like oncology or neurology.
Research Findings and Data
While specific research findings on 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide are not available, studies on similar compounds highlight the importance of structural modifications in enhancing biological activity. For instance, the attachment of electron-withdrawing groups to the phenyl ring in certain pyrrolopyrazinopyridazine derivatives has been shown to increase antiproliferative activity against cancer cell lines .
Comparison with Similar Compounds
| Compound Name | Structure Type | Primary Use |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Pyrrolopyridine derivative | Allosteric modulator of muscarinic receptors |
| 5-Amino-2-(1H-benzimidazol-2-yl)-propanamide | Benzimidazole derivative | Anticancer activity |
| 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid | Pyrrolopyridine derivative | Potential biological applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume